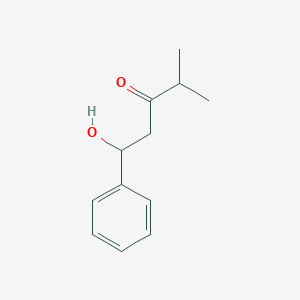
1-Hydroxy-4-methyl-1-phenylpentan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-4-methyl-1-phenylpentan-3-one is an organic compound with the molecular formula C12H16O2 It is a ketone with a hydroxyl group and a phenyl group attached to a pentane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Hydroxy-4-methyl-1-phenylpentan-3-one can be synthesized through several methods. One common approach involves the aldol condensation of acetophenone with isobutyraldehyde, followed by reduction of the resulting α,β-unsaturated ketone. The reaction typically requires a base such as sodium hydroxide and a reducing agent like sodium borohydride.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hydroxy-4-methyl-1-phenylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: Formation of 1-oxo-4-methyl-1-phenylpentan-3-one or 1-carboxy-4-methyl-1-phenylpentan-3-one.
Reduction: Formation of 1-hydroxy-4-methyl-1-phenylpentan-3-ol.
Substitution: Formation of halogenated derivatives of the phenyl group.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-4-methyl-1-phenylpentan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 1-hydroxy-4-methyl-1-phenylpentan-3-one involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with enzymes, altering their activity. The phenyl group can engage in π-π interactions with aromatic amino acids in proteins, influencing their function.
Vergleich Mit ähnlichen Verbindungen
- 1-Hydroxy-4-methyl-1-phenylbutan-3-one
- 1-Hydroxy-4-methyl-1-phenylhexan-3-one
- 1-Hydroxy-4-methyl-1-phenylpentan-2-one
Comparison: 1-Hydroxy-4-methyl-1-phenylpentan-3-one is unique due to its specific molecular structure, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and interactions with biological targets.
Eigenschaften
CAS-Nummer |
59357-09-4 |
|---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
1-hydroxy-4-methyl-1-phenylpentan-3-one |
InChI |
InChI=1S/C12H16O2/c1-9(2)11(13)8-12(14)10-6-4-3-5-7-10/h3-7,9,12,14H,8H2,1-2H3 |
InChI-Schlüssel |
LNDIXSHDJWZICB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)CC(C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















